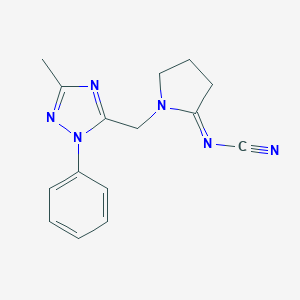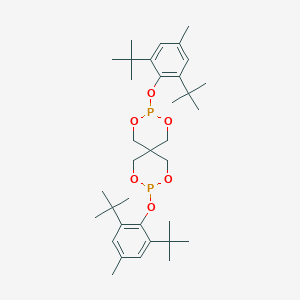
Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite
Vue d'ensemble
Description
“Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite” is a chemical compound with the CAS number 80693-00-1 . Its molecular formula is C35H54O6P2 . It is used in products such as adhesives, sealants, coating products, and inks and toners .
Synthesis Analysis
The synthesis of this compound involves using pentaerythritol, phosphorus trichloride, and BHT as raw materials, with tripropylamine as a catalyst .Molecular Structure Analysis
The IUPAC name for this compound is 3,9-bis(2,6-ditert-butyl-4-methylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane . The InChI code is 1S/C35H54O6P2/c1-23-15-25(31(3,4)5)29(26(16-23)32(6,7)8)40-42-36-19-35(20-37-42)21-38-43(39-22-35)41-30-27(33(9,10)11)17-24(2)18-28(30)34(12,13)14/h15-18H,19-22H2,1-14H3 .Applications De Recherche Scientifique
Synthesis and Characterization : This compound is synthesized using pentaerythritol, di-tert-butylphenol, and phosphorus trichloride. The synthesis process has been optimized for better yield and environmental friendliness by avoiding toxic solvents like benzene and toluene (Li Ruiduan & Dai Chuanbo, 2015); (Kang Ying-zi, 2008).
Catalysis in Hydroformylation Reactions : It serves as a ligand in Rhodium (I) catalyzed hydroformylation of olefins, providing high selectivity towards linear aldehydes and excellent conversions. This application is significant in the context of its previous use as an antioxidant in polymer stabilization (J. Tijani & B. Ali, 2007).
Antioxidant and Stabilizer in Polymers : This compound is an effective secondary antioxidant or processing stabilizer in polypropylene, enhancing thermal stability, and improving optical, thermal, and rheological properties. Its efficacy is compared with other phosphorus-based secondary antioxidants (Priyanka Singh et al., 2023).
Improvement in Polymer Processing : It has been used as a processing aid to enhance melt stability and mobility of poly(arylene sulfide sulfone), demonstrating significant improvements in polymer processing capabilities (S. Li et al., 2016).
Radiation Resistance in Polyolefins : This compound has been compared with other antioxidants for its superior activity in improving color and physical properties of polyolefins, both during processing and after treatment with gamma radiation (D. Stein & D. Stevenson, 2001).
Environmental Presence and Exposure : Studies have investigated the presence of this compound in children's urine in China, providing insights into environmental exposure and potential health risks associated with synthetic antioxidants (Yaqian Xu et al., 2023).
Safety and Hazards
Mécanisme D'action
Target of Action
Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite is primarily used as an antioxidant . The primary targets of this compound are reactive oxygen species (ROS) that can cause oxidative damage to cells and tissues .
Mode of Action
This compound acts by donating a hydrogen atom to ROS, neutralizing them and preventing them from causing oxidative damage .
Biochemical Pathways
The compound’s action affects the oxidative stress pathway. By neutralizing ROS, it prevents the oxidative damage that can lead to cell death and tissue damage . This has downstream effects on various cellular processes, including cell signaling, inflammation, and apoptosis .
Pharmacokinetics
Like other antioxidants, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of oxidative stress, prevention of cell damage, and potential mitigation of inflammation and other conditions associated with oxidative stress .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, it is stored at a temperature of 28 C to maintain its stability .
: source
Propriétés
IUPAC Name |
3,9-bis(2,6-ditert-butyl-4-methylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O6P2/c1-23-15-25(31(3,4)5)29(26(16-23)32(6,7)8)40-42-36-19-35(20-37-42)21-38-43(39-22-35)41-30-27(33(9,10)11)17-24(2)18-28(30)34(12,13)14/h15-18H,19-22H2,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSADPHQCUURWSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OP2OCC3(CO2)COP(OC3)OC4=C(C=C(C=C4C(C)(C)C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite | |
CAS RN |
80693-00-1 | |
| Record name | PEP 36 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80693-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080693001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,9-bis(2,6-di-tert-butyl-4-methylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,6-bis(1,1-dimethylethyl)-4-methylphenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2,6-DI-TERT-BUTYL-4-METHYLPHENYL)PENTAERYTHRITOL DIPHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SWK0D7KBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite enhance the stability of polypropylene, and what are the observable effects on the material?
A1: Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite acts as a secondary antioxidant, also known as a processing stabilizer, in polypropylene. While the exact mechanism isn't detailed in the provided research [], secondary antioxidants typically function by decomposing hydroperoxides, which are reactive species formed during the degradation of polymers like polypropylene. By neutralizing these hydroperoxides, the Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite helps to slow down the degradation process, enhancing the material's overall stability.
- Improved thermal stability: The polypropylene resists degradation at higher temperatures, as evidenced by the thermogravimetric analysis and degradation kinetics studies [].
- Enhanced optical properties: The polymer retains its desired color and clarity for longer, as degradation often leads to discoloration and haze [].
- Improved rheological properties: The polypropylene maintains its melt flow and viscosity characteristics over time, ensuring consistent processing behavior [].
- Reduced die pressure build-up during processing: This indicates improved melt flow and reduced degradation during extrusion processes [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



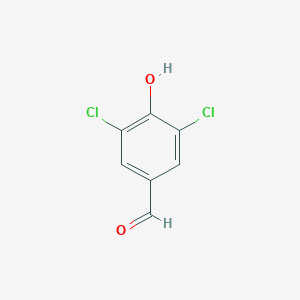
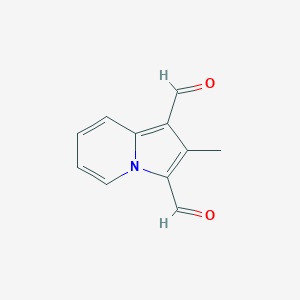

![Ethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B186878.png)
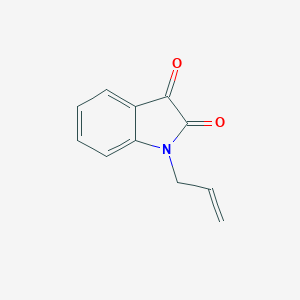




![3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B186890.png)
![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)

